1-BENZOYL-4-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
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Overview
Description
1-BENZOYL-4-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolopyrimidine core, and several functional groups such as benzoyl, chloro, dimethoxyphenyl, and trifluoromethyl.
Preparation Methods
The synthesis of 1-BENZOYL-4-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves multiple steps, including the formation of the pyrazolopyrimidine core and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyrazolopyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the benzoylpiperazine, chloro, dimethoxyphenyl, and trifluoromethyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of certain functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZOYL-4-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-BENZOYL-4-[3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE include other pyrazolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical activities.
Properties
Molecular Formula |
C27H27ClF3N5O4 |
---|---|
Molecular Weight |
578g/mol |
IUPAC Name |
[4-[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H27ClF3N5O4/c1-39-19-9-8-17(14-20(19)40-2)18-15-21(27(29,30)31)36-24(32-18)22(28)23(33-36)26(38)35-12-10-34(11-13-35)25(37)16-6-4-3-5-7-16/h3-9,14,18,21,32H,10-13,15H2,1-2H3 |
InChI Key |
KZRPADTXGAHOKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)Cl)N2)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)Cl)N2)C(F)(F)F)OC |
Origin of Product |
United States |
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